molecular formula C14H22FNO5 B6171401 1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate CAS No. 2624108-88-7

1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B6171401
CAS RN: 2624108-88-7
M. Wt: 303.3
InChI Key:
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Description

1,2-Di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is an organic compound belonging to the class of pyrrolidines. It is a colorless, odorless, crystalline solid that is relatively insoluble in water. It is a versatile building block in organic synthesis and has found applications in a number of fields, including medicinal chemistry, agrochemistry, and materials science.

Mechanism of Action

1,2-Di-tert-butyl (1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is a versatile building block in organic synthesis and can be used to synthesize a variety of compounds with a variety of mechanisms of action. In medicinal chemistry, for example, it has been used to synthesize compounds that act as agonists or antagonists of certain receptors, such as the dopamine receptor. In agrochemistry, it has been used to synthesize compounds with pesticidal and herbicidal activity. In materials science, it has been used to synthesize compounds with a variety of properties, such as nanostructures and catalysts.
Biochemical and Physiological Effects
1,2-Di-tert-butyl (1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate has been used to synthesize a variety of compounds with potential therapeutic, pesticidal, and herbicidal applications. The biochemical and physiological effects of these compounds depend on their structure and mechanism of action. For example, compounds synthesized from 1,2-Di-tert-butyl (1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate that act as agonists or antagonists of certain receptors, such as the dopamine receptor, may have effects on neurotransmission, behavior, and other physiological processes. Compounds synthesized from 1,2-Di-tert-butyl (1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate that have pesticidal or herbicidal activity may have effects on the growth and development of certain organisms.

Advantages and Limitations for Lab Experiments

1,2-Di-tert-butyl (1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate has a number of advantages and limitations for lab experiments. One advantage of using this compound is that it is relatively insoluble in water, making it easier to handle and store. Another advantage is that it is a versatile building block in organic synthesis, making it useful for synthesizing a variety of compounds with a variety of mechanisms of action. One limitation of this compound is that it is relatively expensive, making it difficult to use in large-scale experiments. Another limitation is that it is relatively toxic, making it necessary to take safety precautions when handling and storing it.

Future Directions

1,2-Di-tert-butyl (1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is a versatile building block in organic synthesis and has a number of potential applications in a variety of fields. Potential future directions for research include the synthesis of new compounds with potential therapeutic, pesticidal, and herbicidal applications, as well as the development of new materials with potential applications in nanotechnology and other fields. In addition, further research into the biochemical and physiological effects of compounds synthesized from 1,2-Di-tert-butyl (1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate could lead to a better understanding of their mechanisms of action and potential therapeutic, pesticidal, and herbicidal applications.

Synthesis Methods

1,2-Di-tert-butyl (1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate can be synthesized by a variety of methods. The most common method is a two-step synthesis involving the reaction of 4-fluoro-5-oxopyrrolidine-1,2-dicarboxylic acid with tert-butyl bromide in the presence of anhydrous potassium carbonate and a catalytic amount of N,N-dimethylformamide. This reaction yields the desired product in excellent yield.

Scientific Research Applications

1,2-Di-tert-butyl (1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate has been used as a building block in a number of scientific research applications. It has been used to synthesize a variety of compounds, including compounds that have been used in medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, it has been used to synthesize a number of compounds with potential therapeutic applications. In agrochemistry, it has been used to synthesize a variety of compounds with potential pesticidal and herbicidal applications. In materials science, it has been used to synthesize a variety of compounds with potential applications in nanotechnology and other fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of tert-butyl acetoacetate with ethyl 4-fluoro-2-oxo-1-pyrrolidinecarboxylate in the presence of a base to form the intermediate product. The intermediate product is then treated with a reducing agent to obtain the final product.", "Starting Materials": [ "tert-butyl acetoacetate", "ethyl 4-fluoro-2-oxo-1-pyrrolidinecarboxylate", "base", "reducing agent" ], "Reaction": [ "Step 1: tert-butyl acetoacetate is reacted with ethyl 4-fluoro-2-oxo-1-pyrrolidinecarboxylate in the presence of a base to form the intermediate product.", "Step 2: The intermediate product is then treated with a reducing agent to obtain the final product.", "Overall reaction: 1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is synthesized by the reaction of tert-butyl acetoacetate with ethyl 4-fluoro-2-oxo-1-pyrrolidinecarboxylate in the presence of a base, followed by treatment with a reducing agent." ] }

CAS RN

2624108-88-7

Product Name

1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate

Molecular Formula

C14H22FNO5

Molecular Weight

303.3

Purity

95

Origin of Product

United States

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